1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine
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Overview
Description
1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine is a compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which combines a cyclohexyl group, a methoxypyridine moiety, and a piperazine ring.
Mechanism of Action
Target of Action
The primary target of (4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation.
Mode of Action
It is likely that the compound binds to the active site of the enzyme, potentially inhibiting its activity and reducing the production of no .
Biochemical Pathways
The inhibition of iNOS can affect various biochemical pathways. NO is involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of iNOS can potentially impact these processes .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of iNOS. By reducing NO production, the compound may modulate inflammatory responses and other NO-related physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with iNOS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 2-methoxypyridine-3-carboxylic acid to form an amide intermediate. This intermediate is then reacted with piperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine: Known for its sigma-2 receptor agonist activity.
2-Amino-4-(1-piperidine)pyridine derivatives: Studied for their kinase inhibition properties.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-15(8-5-9-18-16)17(21)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h5,8-9,14H,2-4,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIMJFBKHIGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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